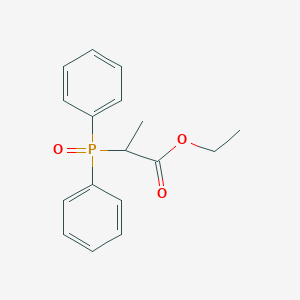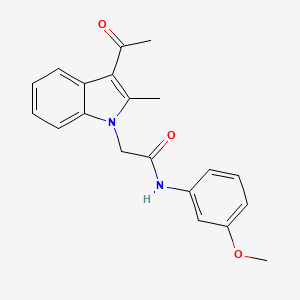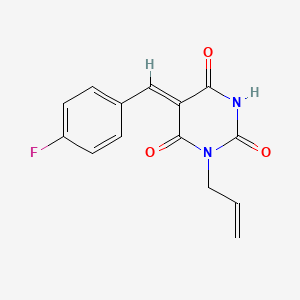![molecular formula C19H17N3O3S B4926399 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as compound 1 and has been synthesized using various methods. The aim of
作用機序
The mechanism of action of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been suggested that this compound may exert its anti-bacterial activity by inhibiting the growth of bacteria.
Biochemical and Physiological Effects:
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
The advantages of using 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of COX-2 and iNOS, and its antibacterial activity. However, the limitations of using this compound in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions that can be explored in the study of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. These include further studies to determine its mechanism of action, studies to determine its efficacy and safety in animal models, and studies to determine its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, studies can be conducted to determine the potential use of this compound in combination with other drugs for the treatment of cancer and bacterial infections.
In conclusion, 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine its efficacy and safety for its potential use in the treatment of various diseases.
合成法
The synthesis of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been reported using various methods. One of the most commonly used methods is the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with phenoxypropanoic acid. The resulting compound is then treated with benzoyl chloride to obtain the final product. Other methods include the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-phenoxypropanoic acid, and the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-phenoxypropanoic acid and benzoyl chloride.
科学的研究の応用
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-(2-phenoxypropanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13(25-16-8-3-2-4-9-16)17(23)21-15-7-5-6-14(12-15)18(24)22-19-20-10-11-26-19/h2-13H,1H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHQRPNPCCSERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-phenoxypropanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![ethyl 3-[(2-chlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4926341.png)

![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)

![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)



![N-benzyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4926416.png)